molecular formula C16H16O2 B14614544 1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene CAS No. 59276-81-2

1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B14614544
CAS No.: 59276-81-2
M. Wt: 240.30 g/mol
InChI Key: PMVLDTCOUSZSHN-UHFFFAOYSA-N
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Description

1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C16H16O2. It is also known as (E)-3,4’-Dimethoxystilbene. This compound is a derivative of stilbene, characterized by the presence of methoxy groups on the benzene rings. Stilbenes are a group of compounds known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 3-methoxybenzyl bromide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, followed by a Wittig reaction to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield the corresponding dihydrostilbene derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

Scientific Research Applications

1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with molecular targets and pathways related to its biological activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

59276-81-2

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15-10-8-13(9-11-15)6-7-14-4-3-5-16(12-14)18-2/h3-12H,1-2H3

InChI Key

PMVLDTCOUSZSHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC=C2)OC

Origin of Product

United States

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